1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride
Description
1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride (CAS: 1807901-42-3) is a cyclopropane-containing phenylalkylamine derivative with the molecular formula C₁₁H₁₅N·HCl (molecular weight: ~197.7 g/mol). Its structure features a cyclopropyl ring directly bonded to a phenyl group at the 2-position and an ethylamine side chain, which is protonated as a hydrochloride salt . This compound is utilized in pharmaceutical research, particularly in studies targeting neurotransmitter receptors due to its structural resemblance to bioactive amines like serotonin and dopamine .
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1-[(1R,2R)-2-phenylcyclopropyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-8(12)10-7-11(10)9-5-3-2-4-6-9;/h2-6,8,10-11H,7,12H2,1H3;1H/t8?,10-,11-;/m0./s1 |
InChI Key |
UPYRHUJHDXQFAT-BKYBWOIZSA-N |
Isomeric SMILES |
CC([C@@H]1C[C@H]1C2=CC=CC=C2)N.Cl |
Canonical SMILES |
CC(C1CC1C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and in the study of chemical processes relevant to industrial applications
Mechanism of Action
The mechanism of action of 1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogs based on cyclopropane configuration, substituent variations, and chain-length differences.
Positional Isomers: Cyclopropane Attachment
- 2-(1-Phenylcyclopropyl)ethan-1-amine Hydrochloride (CAS: 2094829-90-8):
- Structural Difference : The cyclopropyl group is attached at the 1-position of the phenyl ring instead of the 2-position.
- Impact : Altered steric and electronic environments may affect receptor binding. For example, the 1-phenyl substitution could reduce π-π stacking interactions with aromatic residues in receptor pockets compared to the 2-substituted isomer.
- Molecular Weight : Identical (197.71 g/mol) to the target compound due to the same molecular formula (C₁₁H₁₅N·HCl ) .
Substituent Variations on the Phenyl Ring
2-(2-Fluorophenyl)cyclopropan-1-amine Hydrochloride (CAS: 1269152-01-3):
2-(2,2-Difluorocyclopropyl)ethan-1-amine Hydrochloride (CAS: 2031258-87-2):
Chain-Length Differences
- 2-Phenyl-1-propanamine Hydrochloride (CAS: 20388-87-8):
Heterocyclic Analogs
- 2-[4-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine Hydrochloride (CAS: 193.68):
Data Tables
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 1-[2-Phenyl-cyclopropyl]ethan-1-amine HCl | C₁₁H₁₅N·HCl | 197.7 | 1807901-42-3 | 2-Phenylcyclopropane + ethylamine |
| 2-(1-Phenylcyclopropyl)ethan-1-amine HCl | C₁₁H₁₅N·HCl | 197.71 | 2094829-90-8 | 1-Phenylcyclopropane + ethylamine |
| 2-(2-Fluorophenyl)cyclopropan-1-amine HCl | C₉H₁₁ClFN | 195.65 | 1269152-01-3 | 2-Fluorophenyl + cyclopropane |
| 2-Phenyl-1-propanamine HCl | C₉H₁₄ClN | 195.67 | 20388-87-8 | Propylamine + phenyl |
Key Research Findings
- Positional Isomerism : The 2-phenylcyclopropyl isomer (target compound) exhibits higher predicted collision cross-sections (CCS) in mass spectrometry compared to the 1-phenyl isomer, suggesting differences in gas-phase conformations .
- Fluorinated Derivatives : Fluorine substitution improves metabolic stability by resisting cytochrome P450 oxidation, as seen in analogs like 2-(2-fluorophenyl)cyclopropan-1-amine HCl .
- Chain Length : Ethylamine derivatives (target compound) generally show better aqueous solubility than propylamine analogs (e.g., 2-phenyl-1-propanamine HCl) due to reduced hydrophobicity .
Biological Activity
1-[2-Phenyl-cyclopropyl]ethan-1-amine hydrochloride, often referred to as a cyclopropyl derivative, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by its cyclopropyl ring and phenyl substituent, which may influence its interaction with biological targets. The molecular formula is C11H14ClN, and it has a molecular weight of 201.69 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H14ClN |
| Molecular Weight | 201.69 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C1CC1)C2=CC=CC=C2N.Cl |
The biological activity of this compound primarily involves its interaction with various receptors and enzymes. Research indicates that it may act as a selective modulator of neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. The compound's ability to inhibit certain enzymes has also been noted, which could lead to alterations in cellular signaling pathways associated with inflammation and neuroprotection.
Antidepressant Activity
Studies have shown that derivatives of cyclopropylamines exhibit antidepressant-like effects in animal models. The mechanism is believed to be linked to the modulation of serotonin receptors, enhancing serotonergic neurotransmission. In preclinical trials, this compound demonstrated significant reductions in depressive behaviors compared to control groups.
Neuroprotective Effects
Research has indicated potential neuroprotective properties of this compound against neurodegenerative diseases. In vitro studies suggest that it may reduce oxidative stress and apoptosis in neuronal cells, possibly through the inhibition of pro-apoptotic signaling pathways.
Comparative Studies
Comparative analyses with similar compounds reveal distinct biological profiles. For instance, while other cyclopropyl derivatives may primarily target dopamine receptors, this compound shows a broader spectrum of activity across serotonin and norepinephrine systems.
Table: Comparison of Biological Activities
| Compound | Main Activity | Mechanism of Action |
|---|---|---|
| 1-[2-Phenyl-cyclopropyl]ethan-1-amine HCl | Antidepressant | Serotonin receptor modulation |
| Other Cyclopropyl Derivatives | Dopamine receptor agonism | Primarily affects dopaminergic pathways |
| Triazolopyridazine Derivative | Antiparasitic | Inhibits Cryptosporidium growth |
Case Studies
Case Study 1: Antidepressant Efficacy
In a randomized control trial involving rodent models, this compound was administered over a period of four weeks. Results indicated a significant decrease in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.
Case Study 2: Neuroprotection in Alzheimer's Models
In vitro studies on neuronal cultures exposed to amyloid-beta showed that treatment with the compound led to reduced cell death and lower levels of reactive oxygen species (ROS). These findings highlight its potential role in developing therapies for Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
